An In-depth Technical Guide to 3-Aminocyclobutanone: Properties, Safety, and Synthetic Applications
An In-depth Technical Guide to 3-Aminocyclobutanone: Properties, Safety, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocyclobutanone is a strained cyclic keto-amine that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid four-membered ring system provides a unique conformational constraint that is attractive for the design of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, safety data, and key synthetic applications of 3-aminocyclobutanone, with a focus on its utility as a versatile building block in the development of targeted therapies. The compound is most commonly available and utilized as its hydrochloride salt, a more stable and handleable form.
Chemical and Physical Properties
3-Aminocyclobutanone is available as a free base and, more commonly, as a hydrochloride salt. The properties of both forms are crucial for their appropriate handling, storage, and application in chemical synthesis.
| Property | 3-Aminocyclobutanone (Free Base) | 3-Aminocyclobutanone Hydrochloride |
| CAS Registry Number | 4640-43-1[1][2] | 1035374-20-9[3][4] |
| Molecular Formula | C₄H₇NO[1] | C₄H₈ClNO[4] |
| Molecular Weight | 85.10 g/mol [1] | 121.57 g/mol [4] |
| Appearance | Not specified (likely an oil or low-melting solid) | White to yellow-brown solid[5] |
| Melting Point | Not available | 127-130 °C (decomposes)[3] |
| Storage Temperature | Keep in dark place, sealed in dry, store in freezer, under -20°C | Inert atmosphere, 2-8°C[5] |
| Solubility | Not available | Not specified, but likely soluble in water and polar organic solvents |
Safety Data and Handling
As with any chemical reagent, proper handling and safety precautions are paramount when working with 3-aminocyclobutanone and its hydrochloride salt. The following information is derived from available safety data sheets and should be consulted before use.
3-Aminocyclobutanone Hydrochloride
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GHS Pictograms:
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GHS07[5]
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Signal Word: Warning[5]
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Hazard Statements: [5]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
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P270: Do not eat, drink or smoke when using this product.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P317: IF SWALLOWED: Get medical help.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Handling and Storage Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[3][6]
Key Synthetic Applications
The primary utility of 3-aminocyclobutanone lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with therapeutic potential. Its strained ring and bifunctional nature (amine and ketone) allow for a variety of chemical transformations.
Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[7] Dysregulation of Syk activity is implicated in autoimmune diseases and certain cancers, making it an attractive target for drug development. 3-Aminocyclobutanone hydrochloride is a key building block for the synthesis of pyrrolopyrazine derivatives that act as selective Syk inhibitors.[6]
Conceptual Synthetic Workflow:
Caption: Simplified Syk signaling pathway in B-cells.
Synthesis of GABAρ1 Receptor Antagonists
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its actions are mediated by three main classes of receptors: GABA-A, GABA-B, and GABA-C (now more commonly referred to as GABA-A-rho or GABAρ). GABAρ receptors are ligand-gated ion channels with a distinct pharmacology. 3-Aminocyclobutanone serves as a scaffold for the synthesis of aminocyclobutylphosphinic acids, which have been identified as antagonists of the GABAρ1 receptor. [6] GABAρ Receptor Signaling Pathway:
GABAρ receptors are pentameric ligand-gated ion channels that are selectively permeable to chloride ions (Cl⁻). [8]When GABA binds to the receptor, it induces a conformational change that opens the channel, allowing Cl⁻ ions to flow into the neuron. [8][9]This influx of negative charge hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.
Caption: GABAρ receptor activation and signaling.
Experimental Protocol: Representative Synthesis of a Pyrimidine-5-carboxamide Derivative
The following is a representative, generalized procedure for the synthesis of a pyrimidine-5-carboxamide derivative, a class of compounds that can act as Syk inhibitors. This protocol is based on established methods for similar transformations.
Reaction:
(Illustrative scheme, not from a direct source)
Materials:
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3-Aminocyclobutanone hydrochloride
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Substituted pyrimidine-5-carboxylic acid
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of the substituted pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF are added EDC (1.2 eq) and HOBt (1.2 eq). The mixture is stirred at room temperature for 30 minutes.
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3-Aminocyclobutanone hydrochloride (1.1 eq) and DIPEA (2.5 eq) are then added to the reaction mixture.
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The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is diluted with EtOAc and washed successively with saturated aqueous NaHCO₃ solution and brine.
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The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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The crude product is purified by silica gel column chromatography to afford the desired pyrimidine-5-carboxamide derivative.
Self-Validation: The purity and identity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the desired transformation has occurred and to rule out the presence of significant impurities.
Conclusion
3-Aminocyclobutanone is a valuable and versatile building block in medicinal chemistry. Its unique structural features and reactivity make it an important starting material for the synthesis of a variety of biologically active molecules, including potent and selective inhibitors of key therapeutic targets like Syk and GABAρ receptors. A thorough understanding of its chemical properties and safety data is essential for its effective and safe utilization in the research and development of novel therapeutics.
References
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LookChem. (n.d.). Cas 1035374-20-9,3-Aminocyclobutanone hydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Aminocyclobutanone. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antigen receptor structure and signaling pathways. In Immunobiology: The Immune System in Health and Disease (5th ed.). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Role of Syk in B-cell development and antigen-receptor signaling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Tyrosine-protein kinase SYK - Homo sapiens (Human). UniProtKB. Retrieved from [Link]
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NextSDS. (n.d.). 3-Aminocyclobutanone — Chemical Substance Information. Retrieved from [Link]
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The GABA-A Receptor Channel Site. (n.d.). Ion channel opening: mechanism of action. Retrieved from [Link]
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Wang, D. D., & Olsen, R. W. (2007). Structural Bases of Ionotropic GABA Receptor Function and Modulation. The AAPS Journal, 9(2), E263–E273. [Link]
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Wikipedia. (n.d.). GABAA-rho receptor. Retrieved from [Link]
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